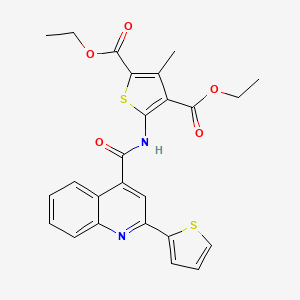
3-甲基-5-(2-(噻吩-2-基)喹啉-4-甲酰胺基)噻吩-2,4-二羧酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C25H22N2O5S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
噻吩及其衍生物,包括该化合物,已被报道具有广泛的治疗特性 。 它们是有效的化合物,在抗炎、抗精神病、抗心律失常、抗焦虑、抗真菌、抗氧化、雌激素受体调节、抗有丝分裂、抗微生物、抑制激酶和抗癌等生物和生理功能方面具有作用 .
抗炎剂
含有噻吩核的化合物,例如该化合物,已被证明具有抗炎作用 。 例如,1-[1-(2,5-二甲基噻吩-3-基)乙基]-1-羟基脲作为抗炎剂 .
阿尔茨海默病治疗
含有噻吩核的化合物已用于阿尔茨海默病的治疗 。 1-(2,5-二甲基噻吩-3-基)-3-(5-甲基-1H-咪唑-4-基)丙-1-酮的马来酸盐作为血清素拮抗剂,用于治疗阿尔茨海默病 .
抗癌剂
2-丁基噻吩作为合成抗癌剂的原料 。 这表明该化合物可能被用于开发新的抗癌药物。
抗动脉粥样硬化剂
2-辛基噻吩用于合成抗动脉粥样硬化剂 。 这表明该化合物可能被用于开发新的抗动脉粥样硬化药物。
有机半导体
噻吩介导的分子在有机半导体的进步中起着突出作用 。 这表明该化合物可能被用于开发新的有机半导体。
生物活性
Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article examines the compound's synthesis, biological properties, and research findings, supported by data tables and case studies.
Synthesis
The synthesis of Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate typically involves a multi-step process that integrates thiophene and quinoline derivatives. The reaction conditions often include refluxing specific precursors in solvents such as ethanol or dimethylformamide (DMF), followed by purification techniques like recrystallization or chromatography to obtain the final product in high yield.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its cytotoxicity, antibacterial properties, and potential as an anti-cancer agent. Below are key findings from the literature:
Cytotoxicity
- In Vitro Studies : Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate has shown promising cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values ranging from 1.4 to 2.0 µM for related compounds in the same structural class against prostate cancer cells (PC3) .
- Mechanism of Action : The compound may exert its cytotoxic effects through the inhibition of tubulin polymerization, similar to other quinoline derivatives. However, specific assays indicated that some derivatives did not demonstrate significant activity at tested concentrations .
Antibacterial Activity
Research has also evaluated the antibacterial properties of compounds related to Diethyl 3-methyl-5-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2,4-dicarboxylate. In vitro screening against various bacterial strains revealed variable effectiveness, suggesting that structural modifications can significantly influence antimicrobial potency.
Data Table: Summary of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 values: 1.4 - 2.0 µM against PC3 cells |
| Antibacterial | Agar Well Diffusion | Variable activity against Gram-positive and Gram-negative bacteria |
| Antioxidant | DPPH Scavenging Assay | Moderate antioxidant activity observed |
Case Studies
- Case Study on Anticancer Activity : A study conducted by researchers at King Saud University investigated a series of quinoline derivatives for their anticancer properties. The study highlighted that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to their non-thiophene counterparts .
- Antimicrobial Screening : Another research effort focused on synthesizing metal complexes with the target compound and evaluating their antimicrobial efficacy against clinical isolates of bacteria. Results indicated that certain metal complexes derived from thiophene-based compounds demonstrated superior antibacterial activity compared to free ligands .
属性
IUPAC Name |
diethyl 3-methyl-5-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-4-31-24(29)20-14(3)21(25(30)32-5-2)34-23(20)27-22(28)16-13-18(19-11-8-12-33-19)26-17-10-7-6-9-15(16)17/h6-13H,4-5H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNOOCQWQHSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














